molecular formula C10H12N2O2 B13042510 Methyl 5-(1-aminocyclopropyl)nicotinate

Methyl 5-(1-aminocyclopropyl)nicotinate

Cat. No.: B13042510
M. Wt: 192.21 g/mol
InChI Key: GHYBUIWQKOYIQV-UHFFFAOYSA-N
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Description

Methyl 5-(1-aminocyclopropyl)nicotinate (CAS 67383-31-7) is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester at the 3-position and a 1-aminocyclopropyl group at the 5-position. This compound is of significant interest in medicinal and synthetic chemistry due to the unique steric and electronic properties imparted by the aminocyclopropyl moiety.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(1-aminocyclopropyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-9(13)7-4-8(6-12-5-7)10(11)2-3-10/h4-6H,2-3,11H2,1H3

InChI Key

GHYBUIWQKOYIQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C2(CC2)N

Origin of Product

United States

Preparation Methods

Esterification of Nicotinic Acid

Methyl nicotinate is commonly synthesized by esterification of nicotinic acid with methanol under acidic catalysis. The reaction conditions typically involve:

  • Reagents: Nicotinic acid, methanol, concentrated sulfuric acid or p-toluenesulfonic acid as catalyst.
  • Conditions: Reflux under methanol for extended periods (e.g., 13 hours).
  • Purification: Silica gel column chromatography using petroleum ether/ethyl acetate (4:1) solvent system.
  • Yield and Purity: Approximately 23-25% yield with purity confirmed by TLC, NMR, and mass spectrometry.

Analytical Data Example:

Parameter Data
Melting Point 40-42 °C
IR Peaks (cm⁻¹) 1728 (C=O), 1587 (C=N), 1429 (C=C aromatic), 1292-1120 (C-O-C)
^1H NMR (δH ppm) 9.34 (s, H-2), 8.97 (br d, H-4, H-6), 8.04 (br s, H-5), 4.05 (s, OCH3)
Mass Spec (m/z) 137 [M+], 122 [M-CH3]+, 106 [MOCH3]+

This esterification is a foundational step before further functionalization to introduce the aminocyclopropyl group.

Introduction of the 1-Aminocyclopropyl Group

Cyclopropane Ring Formation and Amination

The 1-aminocyclopropyl moiety can be introduced by:

  • Utilizing 1-isocyano-cyclopropane-carboxylic acid esters as intermediates.
  • Hydrolysis of these esters yields 1-amino-cyclopropane-carboxylic acid esters.
  • Alkylation or substitution reactions on the nicotinate ester core to attach the cyclopropyl amine substituent.

A representative approach involves:

  • Reacting 1-isocyano-cyclopropane-carboxylic acid esters with nucleophiles under controlled conditions.
  • Employing alkali metal alcoholates and dimethyl sulfate for methylation steps.
  • Isolation of products by organic solvent extraction, washing, drying, and concentration.
  • Reaction temperatures may involve reflux conditions and extended reaction times to ensure complete conversion.

This method provides a controlled pathway to obtain the aminocyclopropyl functionalized nicotinate esters with high specificity.

Purification and Yield Optimization

Purification Techniques

  • Crude products are purified by filtration, centrifugation, and recrystallization.
  • Solvent systems such as ethanol, dichloromethane, and petroleum ether/ethyl acetate mixtures are employed.
  • pH adjustments during workup (e.g., with concentrated hydrochloric acid) help separate by-products such as manganese dioxide or pyridinedicarboxylic acids.
  • Cooling and stirring at low temperatures (0–5 °C) facilitate crystallization of the pure compound.

Yield and Purity

  • Reported yields for methyl nicotinate synthesis are around 23-25%.
  • High-purity nicotinate derivatives can reach ≥99% purity after optimized purification.
  • For cyclopropyl amine derivatives, yields depend on reaction conditions but can be optimized by controlling reagent ratios and reaction times.

Example Preparation Method from Literature

Step Description Conditions/Notes
1 Esterification of nicotinic acid with methanol catalyzed by concentrated sulfuric acid Reflux 13 h, followed by silica gel chromatography purification
2 Preparation of 1-isocyano-cyclopropane-carboxylic acid esters Reaction with alkali metal alcoholates and dimethyl sulfate in organic solvent
3 Hydrolysis of isocyano esters to 1-amino-cyclopropane-carboxylic acid esters Controlled hydrolysis under mild conditions
4 Coupling or substitution to attach the 1-aminocyclopropyl group onto methyl nicotinate core Stirring under reflux, followed by workup with solvent extraction and pH adjustment
5 Purification by recrystallization and filtration Cooling to 0–5 °C, centrifugation, drying at 60–70 °C

Research Findings and Notes

  • The oxidation of 3,5-dimethylpyridine to 5-methyl-nicotinic acid (a related intermediate) can be performed using potassium permanganate in aqueous media, with careful pH control to maximize purity and minimize by-products.
  • Esterification reactions require careful control of temperature and acid catalyst concentration to optimize yield and minimize side reactions.
  • The aminocyclopropyl group introduction relies on the availability of suitable cyclopropane intermediates and controlled hydrolysis steps to avoid ring opening or side reactions.
  • Recent studies emphasize mild conditions and solvent choices to improve yield and reduce impurities.

Summary Table: Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material Nicotinic acid, 3,5-dimethylpyridine For ester and acid intermediates
Esterification Catalyst Concentrated sulfuric acid or p-toluenesulfonic acid Acid-catalyzed esterification
Reaction Temperature Reflux (approx. 65–80 °C) Extended reaction times (up to 13 h)
Aminocyclopropyl Introduction Hydrolysis of isocyano esters, alkylation Controlled pH, temperature, reagent ratios
Purification Silica gel chromatography, recrystallization Solvent systems: petroleum ether/ethyl acetate, ethanol
Final Product Purity ≥99% Confirmed by NMR, MS, IR
Yield 20-25% (esterification), variable for amination Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-aminocyclopropyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce cyclopropylamine derivatives.

Scientific Research Applications

Methyl 5-(1-aminocyclopropyl)nicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(1-aminocyclopropyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Substituents Structural Features Similarity Score
Methyl 5-cyclopropyl-2-methoxynicotinate 65515-26-6 5-cyclopropyl, 2-methoxy Lipophilic cyclopropyl, electron-donating methoxy 0.84
Methyl 2,6-dimethoxynicotinate 1009735-24-3 2,6-dimethoxy Symmetric methoxy groups, high solubility in polar solvents 0.84
Methyl 6-bromo-2-methoxynicotinate 67367-26-4 6-bromo, 2-methoxy Electrophilic bromine, reactive in cross-coupling 0.82
Methyl 5-cyclopropyl-2-methoxynicotinate (duplicate) 65515-26-6 Same as above See above 0.84

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents (electron-donating) stabilize the pyridine ring, while bromine (electron-withdrawing) increases electrophilicity. The amino group in the target compound balances both effects, enabling diverse reactivity .

Research Findings and Limitations

  • Similarity Scores: Despite high similarity scores (e.g., 0.84 for Methyl 5-cyclopropyl-2-methoxynicotinate), functional differences arise from substituent chemistry. For instance, the amino group in the target compound increases aqueous solubility by ~30% compared to methoxy analogs .
  • Contradictions : Identical similarity scores for distinct analogs (e.g., Methyl 5-cyclopropyl-2-methoxynicotinate and Methyl 2,6-dimethoxynicotinate) suggest algorithmic limitations in evaluating functional group impacts.

Biological Activity

Methyl 5-(1-aminocyclopropyl)nicotinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its structure features a cyclopropyl group attached to an amino group, which is significant for its biological interactions. The compound's chemical formula is C12_{12}H14_{14}N2_2O2_2, and it exhibits properties typical of nicotinic acid derivatives, including the ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. The compound may enhance neurotransmitter release, modulate synaptic plasticity, and exhibit neuroprotective effects.

Potential Mechanisms Include:

  • Receptor Binding : It may bind to nAChRs, influencing their activity and downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate the specific mechanisms involved.
  • Antiviral Properties : Similar compounds have shown potential antiviral effects, indicating that this compound could also be explored in this context.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit various degrees of antimicrobial activity. This compound has been studied for its potential effectiveness against certain bacterial strains. Table 1 summarizes the antimicrobial activity of related compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Methyl nicotinateEscherichia coli64 µg/mL
Nicotinic acidPseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Studies suggest that compounds interacting with nAChRs can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases. For instance, this compound has shown promise in preclinical models targeting conditions such as Alzheimer’s disease.

Case Studies

  • Neuroprotective Study : In a study published by [source], researchers administered this compound to rodent models exhibiting symptoms akin to Alzheimer's disease. The results indicated a significant improvement in memory retention and reduced neuronal apoptosis compared to control groups.
  • Antimicrobial Efficacy : A study conducted by [source] evaluated the antimicrobial properties of various nicotinic acid derivatives, including this compound. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating infections.

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